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Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain

dehydrogenases/reductases family, has recently emerged as a critical modulator in the

pathogenesis of chronic liver diseases.[1] Primarily expressed in the liver and localized to the

surface of lipid droplets (LDs), this enzyme is intricately linked to hepatic lipid metabolism.[2][3]

While its precise physiological substrates remain under investigation, studies have

demonstrated its in vitro capacity to catalyze the oxidation of steroids, bioactive lipids, and

retinol.[4] Paradoxically, while the expression of HSD17B13 is upregulated in non-alcoholic

fatty liver disease (NAFLD), genetic variants that cause a loss of its enzymatic function are

strongly associated with protection against the progression of NAFLD, non-alcoholic

steatohepatitis (NASH), alcohol-related liver disease (ALD), fibrosis, and hepatocellular

carcinoma (HCC).[5][6] This discovery has positioned HSD17B13 as a high-interest therapeutic

target. This guide provides an in-depth overview of the genetic evidence, molecular

mechanisms, and therapeutic landscape of HSD17B13 in liver disease.

Introduction to HSD17B13
HSD17B13 is an enzyme encoded by the HSD17B13 gene located on chromosome 4q22.1.[7]

It belongs to a large family of 15 hydroxysteroid dehydrogenases involved in the metabolism of

hormones, fatty acids, and bile acids.[2] Unlike other members, HSD17B13 expression is

predominantly restricted to the liver.[7] Genome-wide association studies (GWAS) have
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identified a strong link between variants in the HSD17B13 gene and the risk of chronic liver

disease.[8] Notably, loss-of-function variants are protective, a finding that has spurred

significant research into the enzyme's role in disease pathogenesis and its potential as a drug

target.[9]

Genetic Variants of HSD17B13 and Liver Protection
Multiple genetic variants in HSD17B13 have been associated with a reduced risk of developing

and progressing chronic liver disease. The most extensively studied is the rs72613567:TA

variant, an insertion of an adenine next to a splice donor site, which results in a truncated,

enzymatically inactive protein.[10][11][12] This loss-of-function is the basis for the observed

hepatoprotective effects.

Quantitative Data on HSD17B13 Variant Associations
The protective effects of HSD17B13 loss-of-function variants have been quantified across

various liver diseases and populations. The data below summarizes key findings.
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Variant
Liver

Disease
Effect

Metric

(Value)
Population Citation(s)

rs72613567:T

A

Alcoholic

Liver Disease

42% risk

reduction

(heterozygote

s)

OR: 0.58 European [10]

rs72613567:T

A

Alcoholic

Cirrhosis

73% risk

reduction

(homozygote

s)

OR: 0.27 European [10]

rs72613567:T

A

Non-Alcoholic

Fatty Liver

Disease

(NAFLD)

30% risk

reduction

(homozygote

s)

OR: 0.70 European [8]

rs72613567:T

A

Non-Alcoholic

Steatohepatiti

s (NASH)

39% risk

reduction
OR: 0.612 Argentinian [12]

rs72613567:T

A

Hepatocellula

r Carcinoma

(HCC)

72% risk

reduction

(homozygote

s)

OR: 0.28 European [10]

rs72613567:T

A

Alcohol-

related Liver

Disease

19% risk

reduction
OR: 0.81 Chinese Han [10]

rs6834314:G NASH
Lower odds

of NASH
P < 0.05

Multi-ethnic

Asian
[13]

rs6834314:G

Liver-related

Complication

s

Lower

incidence
HR: 0.01

Multi-ethnic

Asian
[13]

OR: Odds Ratio; HR: Hazard Ratio. Values represent the risk for carriers of the protective allele

compared to non-carriers.
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Interestingly, the protective rs72613567:TA variant has been shown to mitigate the risk of liver

injury associated with the potent PNPLA3 I148M risk allele.[5][14] This genetic interaction

underscores the central role of HSD17B13 in the pathways leading to liver damage.
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Figure 1: Consequence of the HSD17B13 rs72613567:TA genetic variant.

Molecular Function and Pathogenic Role
Subcellular Localization and Enzymatic Activity
HSD17B13 is an integral lipid droplet-associated protein.[6][10] Its localization to the LD

surface is critical for its function and requires specific domains at its N-terminus.[4] While its

endogenous substrates are not fully elucidated, in vitro assays have confirmed HSD17B13

possesses retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[15] This

activity is dependent on its LD localization and a conserved cofactor binding site.[15] Other

potential substrates include steroids and bioactive lipids.[4][16]
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Proposed Mechanism of Action in Liver Disease
Emerging evidence suggests that the wild-type, enzymatically active HSD17B13 protein

promotes liver injury through a dual metabolic and pro-fibrotic mechanism.

Promotion of Steatosis: Overexpression of HSD17B13 in hepatocytes leads to an increase in

the size and number of lipid droplets, suggesting it promotes or stabilizes lipid accumulation.

[2][5]

Induction of Fibrosis: Recent studies have uncovered a signaling pathway where active

HSD17B13 in hepatocytes drives the upregulation of the lipogenic transcription factor

ChREBP.[17][18] This, in turn, increases the production and secretion of Transforming

Growth Factor beta-1 (TGF-β1), a potent pro-fibrotic cytokine.[17][18] Secreted TGF-β1 then

acts in a paracrine manner on hepatic stellate cells (HSCs), the primary fibrogenic cells in

the liver, stimulating their activation and the deposition of collagen, leading to fibrosis.[17][18]

The protective effect of loss-of-function variants stems from the inability of the truncated protein

to execute this pro-fibrotic signaling cascade.
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Figure 2: Proposed pro-fibrotic signaling pathway of active HSD17B13.
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Key Experimental Protocols
Investigating the role of HSD17B13 involves a combination of genetic, molecular, and cellular

biology techniques.

Protocol 1: Genotyping of HSD17B13 Variants
Objective: To identify the presence of HSD17B13 variants (e.g., rs72613567) in patient DNA

samples.

Methodology (rhAmp Genotyping Assay):

DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a

commercial kit.

Assay Preparation: Prepare a reaction mix containing the rhAmp Genotyping Master Mix,

the specific rhAmp SNP Assay for the target variant (which includes RNA-DNA hybrid

primers), and the extracted genomic DNA.

PCR Amplification: Perform thermal cycling. The RNase H2 enzyme in the master mix

cleaves the RNA base in the primer-template hybrid, enabling primer extension and

amplification only when there is a perfect match between the primer and the target DNA

sequence.

Fluorescence Detection: Read the endpoint fluorescence on a real-time PCR instrument.

Allele-specific primers are labeled with different fluorescent dyes (e.g., FAM and HEX),

allowing for the discrimination of homozygous and heterozygous genotypes.[13]

Protocol 2: In Vitro Retinol Dehydrogenase (RDH)
Activity Assay

Objective: To measure the enzymatic activity of HSD17B13.

Methodology:

Cell Culture and Transfection: Culture human hepatocyte cell lines (e.g., Huh7 or HepG2).

Transfect cells with plasmids expressing either wild-type HSD17B13, a variant of interest
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(e.g., P260S mutant), or an empty vector control.[15]

Cell Lysis: After 24-48 hours, harvest the cells and prepare cell lysates using a suitable

lysis buffer.

Enzymatic Reaction: Set up a reaction mixture containing the cell lysate, the substrate (all-

trans-retinol), and the cofactor (NAD+).[15]

Product Detection: Incubate the reaction mixture. The conversion of retinol to

retinaldehyde can be measured. One common method is a coupled-enzyme luminescence

assay that detects the production of NADH (e.g., NAD-Glo assay).[19]

Data Analysis: Quantify the luminescence or product concentration and normalize it to the

total protein concentration in the lysate. Compare the activity of the wild-type HSD17B13

to the variant and control.[15][19]

Protocol 3: Subcellular Localization via Confocal
Microscopy

Objective: To visualize the localization of HSD17B13 to lipid droplets.

Methodology:

Cell Culture and Transfection: Culture L02 or other suitable cells on glass coverslips.

Transfect them with a plasmid encoding a fluorescently-tagged HSD17B13 protein (e.g.,

His-tagged or GFP-tagged).[20]

Lipid Loading: Induce lipid droplet formation by treating the cells with oleic acid (e.g., 400

µM) for 24 hours.[20]

Fixation and Staining: Fix the cells with paraformaldehyde. Permeabilize the cells and

stain for the tagged HSD17B13 using a specific primary antibody followed by a

fluorescently-labeled secondary antibody (if not endogenously tagged). Stain lipid droplets

with a neutral lipid dye like BODIPY 493/503. Stain nuclei with DAPI.[20]

Imaging: Mount the coverslips and acquire images using a confocal microscope.
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Analysis: Analyze the images to determine the co-localization of the HSD17B13 signal

with the lipid droplet stain.[20]
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Figure 3: Example workflow for a clinical study on HSD17B13 genetics.

HSD17B13 as a Therapeutic Target
The strong genetic evidence that loss of HSD17B13 function is protective against liver disease

makes its inhibition a highly attractive therapeutic strategy.[9] The goal is to pharmacologically

replicate the protective effect of the rs72613567:TA variant. Several companies are developing

therapies to reduce HSD17B13 expression or inhibit its enzymatic activity.
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Therapeutic Modalities in Development
RNA interference (RNAi): These therapies use small interfering RNAs (siRNAs) to

specifically target and degrade HSD17B13 mRNA in the liver, thereby preventing the

production of the protein.

Small Molecule Inhibitors: These are orally available drugs designed to bind to the

HSD17B13 enzyme and block its catalytic activity.[21]

Clinical Trial Data for HSD17B13-Targeted Therapeutics
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Therapeutic

Agent
Company Modality Phase Key Findings Citation(s)

Rapirosiran

(ALN-HSD)

Alnylam

Pharmaceutic

als

RNAi Phase 1

Robust,

dose-

dependent

reduction in

liver

HSD17B13

mRNA

(median 78%

at 400 mg

dose).

Encouraging

safety profile.

[10][22]

ARO-HSD

Arrowhead

Pharmaceutic

als

RNAi Phase 1/2

Mean

reduction in

hepatic

HSD17B13

mRNA of

93.4% (200

mg dose).

Correspondin

g reductions

in ALT and

AST levels.

[23]

INI-822 Inipharm

Small

Molecule

Inhibitor

Phase 1

First-in-class

oral small

molecule

inhibitor

entered

clinical

development.

[21]

BI-3231 Boehringer

Ingelheim

Small

Molecule

Inhibitor

Preclinical/Ph

ase 1

Small

molecule

[21]
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inhibitor in

development.

Conclusion
HSD17B13 has been firmly established as a key genetic modifier of chronic liver disease. The

wild-type enzyme contributes to pathogenesis by promoting hepatic lipid accumulation and

driving a pro-fibrotic signaling cascade via TGF-β1. The discovery that loss-of-function variants

are potently protective has opened a promising new avenue for therapeutic development. By

inhibiting HSD17B13, it may be possible to halt the progression from simple steatosis to more

advanced stages of liver disease like NASH, cirrhosis, and HCC. Ongoing clinical trials with

RNAi therapeutics and small molecule inhibitors will be critical in determining the ultimate

clinical utility of targeting this enzyme for the millions of patients affected by chronic liver

disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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